ベンゾフェノン-4-カルボキサミドシステイン メタンチオスルホン酸

説明

Benzophenone derivatives, including polyprenylated benzoylphloroglucinols and xanthones, are recognized for their biological activities. These compounds are synthesized through pathways catalyzed by enzymes such as benzophenone synthase (BPS), which belongs to the plant polyketide synthases (PKSs) superfamily (Liu et al., 2003).

Synthesis Analysis

The synthesis of benzophenone derivatives often involves polyketide synthases, with BPS catalyzing the formation of their C13 skeleton. BPS specifically utilizes benzoyl-CoA and three malonyl-CoAs to produce 2,4,6-trihydroxybenzophenone, demonstrating a key step in the biosynthesis of these compounds (Liu et al., 2003).

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is crucial for their biological function, with structural modifications significantly impacting their properties and activities. For instance, the introduction of methanethiosulfonate groups to proteins through cysteine modification can dramatically alter their activity, demonstrating the importance of structural features at the molecular level (Dickman & Jones, 2000).

Chemical Reactions and Properties

Benzophenone and its derivatives participate in various chemical reactions, including photochemical reactions and cycloadditions. These reactions often lead to complex products with unique structures and properties. For example, the photochemical reaction of benzophenone with certain ketones can produce oxetanes, highlighting the diverse reactivity of benzophenone derivatives (Tokumitsu & Hayashi, 1980).

Physical Properties Analysis

The physical properties of benzophenone derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structures. For example, photosensitive polyimides with benzophenone moieties demonstrate unique UV absorption and fluorescence spectra, which are critical for their applications in photonic and electronic materials (Jin et al., 1994).

Chemical Properties Analysis

The chemical properties of benzophenone derivatives, including reactivity, stability, and interactions with other molecules, are key to their functionality. For instance, the reaction of benzophenone with chlorosulfonyl isocyanate illustrates the compound's reactivity, leading to the synthesis of benzopinacolone sulfonamides and benzoisothiazole dioxides, which are useful intermediates in organic synthesis (Joseph et al., 1989).

科学的研究の応用

イオンチャネル研究

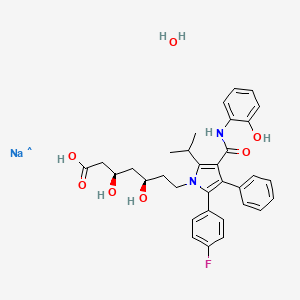

ベンゾフェノン-4-カルボキサミドシステイン メタンチオスルホン酸は、イオンチャネルの研究に使用されます {svg_1}. これは、光反応性ベンゾフェノン基とSH結合のためのMTS機能を含む三官能基共役体です {svg_2}. これにより、研究者は個々のS4セグメントとNa+チャネルの不活性化ゲートを固定することができます {svg_3}.

電圧センサー研究

この化合物は、イオンチャネルにおける電圧センサーとゲートのカップリングを研究するために使用されます {svg_4}. Na+およびシェーカーK+チャネルの両方で、電圧センサーであるS4セグメントをこの化合物を使用して固定することができます {svg_5}.

S4固定の動力学

ベンゾフェノン-4-カルボキサミドシステイン メタンチオスルホン酸を使用すると、短いUVフラッシュ後のS4固定の動力学を調べることができます {svg_6}. これは、固定における律速段階を理解するのに役立ちます {svg_7}.

フリーラジカル分離の研究

この化合物は、イオンチャネルにおけるフリーラジカル分離の研究に使用できます {svg_8}. フリーラジカル分離は、S4自体の動きに従い、活性化ゲートの動きとは比較的独立していることがわかりました {svg_9}.

光感受性アミノ酸の研究

ベンゾフェノン-4-カルボキサミドシステイン メタンチオスルホン酸は、光感受性アミノ酸の研究に使用できます {svg_10}. これにより、イオンチャネルの機能を直接操作および調査することができます {svg_11}.

タンパク質構造と機能の研究

この化合物は、イオンチャネルの構造と機能を明らかにするために使用できます {svg_12}. イオンチャネルの機能に対する直接的で非常に正確な光制御を提供します {svg_13}.

作用機序

Target of Action

Benzophenone-4-carboxamidocysteine Methanethiosulfonate (BPCMS) is a trifunctional conjugate . Its primary targets are proteins or peptides that contain thiol groups, specifically the amino acid cysteine .

Mode of Action

BPCMS interacts with its targets through a specific sulfonate ester reaction . This reaction occurs between the methanethiosulfonate (MTS) function of BPCMS and the thiol group in cysteine residues of proteins or peptides . The photoreactive benzophenone group in BPCMS can also be activated to form covalent bonds with nearby molecules .

Biochemical Pathways

The specific biochemical pathways affected by BPCMS are dependent on the proteins or peptides it modifies. By chemically modifying and crosslinking these targets, BPCMS can potentially alter their structure, function, and interactions .

Pharmacokinetics

Its solubility can be enhanced by its carboxylate group .

Result of Action

The molecular and cellular effects of BPCMS’s action are dependent on the specific proteins or peptides it modifies. By inducing chemical modifications and crosslinking, BPCMS can potentially alter the structure, function, and interactions of these targets .

Action Environment

The action of BPCMS can be influenced by environmental factors such as temperature and humidity . For instance, BPCMS is hygroscopic and should be stored under an inert atmosphere at -20°C . It’s also sensitive to light due to its photoreactive benzophenone group .

特性

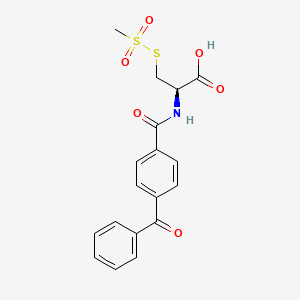

IUPAC Name |

(2R)-2-[(4-benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6S2/c1-27(24,25)26-11-15(18(22)23)19-17(21)14-9-7-13(8-10-14)16(20)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,19,21)(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQQVLYXKREEOA-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654072 | |

| Record name | N-(4-Benzoylbenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

317821-69-5 | |

| Record name | L-Cysteine, N-(4-benzoylbenzoyl)-, methanesulfonate (ester) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317821-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Benzoylbenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Benzophenone-4-carboxamidocysteine Methanethiosulfonate interact with voltage-gated ion channels and what are the downstream effects of this interaction?

A1: BPMTS serves as a photoactivatable cross-linker that targets cysteine residues engineered into ion channel proteins. This process involves two main steps:

- Immobilization of channel domains: Cross-linking can restrict the movement of specific channel domains, such as voltage sensors (S4 segments) or gates, effectively "freezing" them in a particular conformation [, ]. This immobilization can prevent channel opening or inactivation, revealing the targeted domain's role in channel gating [].

- Probing conformational changes: By strategically placing cysteines and analyzing the cross-linking efficiency under different conditions (e.g., varying voltages), researchers can deduce voltage-dependent movements within the channel protein [].

- Mapping interaction interfaces: Cross-linking can identify residues in close proximity, providing valuable insights into the interaction interfaces between different channel domains or between the channel and its interacting partners [].

Q2: How does the position of the cysteine mutation affect the results obtained with Benzophenone-4-carboxamidocysteine Methanethiosulfonate?

A2: The location of the introduced cysteine is crucial for successful BPMTS-mediated cross-linking and data interpretation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)